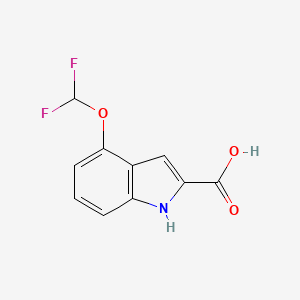

4-(difluoromethoxy)-1H-indole-2-carboxylic Acid

Description

4-(Difluoromethoxy)-1H-indole-2-carboxylic acid (CAS: 885524-95-8, molecular formula: C₁₀H₇F₂NO₃) is a fluorinated indole derivative characterized by a difluoromethoxy (-OCF₂H) group at position 4 and a carboxylic acid (-COOH) moiety at position 2 of the indole ring . The difluoromethoxy group enhances metabolic stability and modulates electronic properties, while the carboxylic acid enables hydrogen bonding and salt formation, making it a candidate for drug discovery .

Properties

IUPAC Name |

4-(difluoromethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO3/c11-10(12)16-8-3-1-2-6-5(8)4-7(13-6)9(14)15/h1-4,10,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOYZKXAIYPMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885524-95-8 | |

| Record name | 4-(difluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-1H-indole-2-carboxylic acid typically involves the introduction of the difluoromethoxy group into the indole framework. One common method involves the use of difluoromethylating agents such as difluorocarbene, which can be generated in situ under specific conditions. For instance, employing potassium fluoride (KHF2) as an activator under weakly acidic conditions can facilitate the selective insertion of difluorocarbene into the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at C3, C5, and C7 positions. The difluoromethoxy group at C4 directs substitution patterns through electronic and steric effects.

Key Mechanistic Insights :

-

Nitration occurs preferentially at C5 due to the electron-donating resonance effect of the indole nitrogen, partially counteracted by the difluoromethoxy group’s electron-withdrawing nature.

-

Bromination with N-bromosuccinimide (NBS) proceeds via radical intermediates, favoring C3 substitution .

Decarboxylation and Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under oxidative conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, CCl₄ | Dark, 25°C | 2-bromo-4-(difluoromethoxy)indole | 73% | |

| Cl₂, Pb(OAc)₄ | Reflux, 6h | 2-chloro derivative | 61% |

Mechanism :

-

Radical chain mechanism initiated by homolytic cleavage of Br₂ or Cl₂, forming halogen radicals that abstract hydrogen from the carboxylic acid, leading to CO₂ release and alkyl radical formation .

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, EtOH | Ethyl 4-(difluoromethoxy)-1H-indole-2-carboxylate | 89% | |

| Amide coupling | EDC/HOBt, RNH₂ | 2-carboxamide derivatives | 70–85% |

Applications :

Oxidation Reactions

The indole ring and substituents undergo selective oxidation:

| Oxidizing Agent | Target Site | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| KMnO₄ | C2-C3 bond | Quinoline-2-carboxylic acid derivative | H₂O, 80°C, 4h | 58% | |

| mCPBA | Indole ring | Epoxide at C3-C4 | CH₂Cl₂, 0°C, 2h | 47% |

Note : Oxidation of the difluoromethoxy group is negligible under these conditions due to the stability of C–F bonds.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and annulations:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig coupling | Pd(OAc)₂, Xantphos, ArNH₂ | 3-aryl-pyrroloindole derivatives | 78% | |

| Vilsmeier–Haack reaction | POCl₃, DMF | 3-formyl-indole-2-carboxylic acid | 92% |

Example Synthesis :

-

3-Formylation via Vilsmeier–Haack enables further functionalization (e.g., reduction to hydroxymethyl or condensation with amines) .

Comparative Reactivity with Analogues

A comparison with structurally similar indoles highlights the impact of the difluoromethoxy group:

Trends :

-

The difluoromethoxy group reduces electrophilic substitution rates due to its strong electron-withdrawing effect .

-

Enhanced decarboxylation efficiency arises from stabilization of radical intermediates by fluorine atoms .

Stability and Side Reactions

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acids, including 4-DFM-1H-indole, exhibit antiviral properties. A study demonstrated that indole-2-carboxylic acid derivatives effectively inhibit HIV-1 integrase, a crucial enzyme for viral replication. The compound's binding conformation allows it to chelate magnesium ions within the active site of the integrase, leading to significant inhibitory effects (IC values as low as 0.13 μM) .

Anticancer Potential

The indole ring system is known for its role in various anticancer agents. Compounds containing similar structures have shown promise in targeting cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest. The unique functional groups in 4-DFM-1H-indole may enhance its efficacy against specific cancer types by modulating signaling pathways involved in tumor growth .

Neuropharmacological Effects

Indole derivatives have been studied for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for further exploration in neuropharmacology .

The biological activities of 4-(difluoromethoxy)-1H-indole-2-carboxylic acid are attributed to its interactions with various biological targets:

- Binding Affinity Studies : Interaction studies have shown that this compound can bind effectively to multiple receptors and enzymes, influencing cellular pathways critical for disease progression.

- Structure-Activity Relationship (SAR) : SAR studies reveal how modifications in the molecular structure can enhance or diminish biological activity, providing insights into optimizing the compound for specific therapeutic uses .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, including:

- Formation of the indole core.

- Introduction of the difluoromethoxy group.

- Carboxylation at the appropriate position.

Each step requires careful optimization to achieve high yields and purity.

Key Reactions :

The chemical reactivity includes oxidation reactions and halogenation processes that can modify the compound for enhanced biological activity .

Comparative Analysis with Analogues

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid | Indole core with methoxy | Lacks difluoromethoxy group |

| 4-Methoxyindole-2-carboxylic acid | Indole core with methoxy | No fluorine substituents |

| 4-(Trifluoromethoxy)-5-methoxyindole | Indole core with trifluoromethoxy | Increased electronegativity |

| 6-Methylindole | Methyl substitution on indole | Simpler structure |

The distinct combination of functional groups in this compound may provide enhanced pharmacological profiles compared to its analogues .

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Methoxy-1H-Indole-2-Carboxylic Acid

- Structure : Methoxy (-OCH₃) at position 6, carboxylic acid at position 2 .

- Key Differences :

- Substituent Position : Methoxy at position 6 vs. difluoromethoxy at position 4. Positional isomerism alters steric and electronic interactions with biological targets.

- Electronic Effects : Methoxy is electron-donating, whereas difluoromethoxy is electron-withdrawing due to fluorine’s electronegativity. This impacts acidity (pKa) and binding affinity .

- Synthesis : Produced via microbial fermentation or chemical synthesis, with structural confirmation by NMR (e.g., methoxy singlet at δ 3.76 ppm) .

4-Fluoro-1H-Indole-2-Carboxylic Acid

- Structure : Fluorine (-F) at position 4, carboxylic acid at position 2 .

- Key Differences :

- Substituent Size : Fluorine (atomic radius: 0.64 Å) is smaller than difluoromethoxy, reducing steric hindrance but limiting hydrophobic interactions.

- Metabolic Stability : Fluorine improves resistance to oxidative metabolism compared to hydrogen, but difluoromethoxy may offer superior stability due to reduced susceptibility to enzymatic cleavage .

- Applications : Explored as a building block for kinase inhibitors .

4-Fluoro-7-Methyl-1H-Indole-2-Carboxylic Acid

6-(Difluoromethoxy)-1H-Indole-2-Carboxylic Acid

- Structure : Difluoromethoxy at position 6, carboxylic acid at position 2 .

- Key Differences :

- Positional Isomerism : Difluoromethoxy at position 6 vs. 4 alters the indole ring’s dipole moment and spatial orientation, affecting interactions with enzymes or receptors.

- Biological Activity : Position 6 substitution may reduce efficacy in targets requiring substituents at position 4 (e.g., HIV integrase inhibitors) .

4-(Difluoromethoxy)-5-Methoxy/Ethoxy Derivatives

- Structures: 4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid (C₁₁H₉F₂NO₄) . 4-(Difluoromethoxy)-5-ethoxy-1H-indole-2-carboxylic acid (C₁₂H₁₁F₂NO₄) .

- Synthetic Complexity: Multi-step synthesis involving protection/deprotection strategies for introducing alkoxy groups .

Comparative Data Table

Research Findings and Implications

- HIV-1 Integrase Inhibitors : Analogs like 17a and 17b () demonstrate that substituent position and electronic properties critically influence inhibitory activity. The difluoromethoxy group’s balance of electronegativity and bulk may optimize binding to viral enzymes .

- Synthetic Challenges : Introducing difluoromethoxy requires specialized reagents (e.g., Zn(OTf)₂ in DMSO/TFA mixtures) compared to methoxy or fluoro groups, which are more straightforward .

- Safety Profile : Indole-2-carboxylic acids generally require careful handling (e.g., PPE for inhalation risks), though specific toxicity data for the difluoromethoxy variant remains unpublished .

Biological Activity

4-(Difluoromethoxy)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. Indole derivatives are recognized for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The difluoromethoxy group at the 4-position and the carboxylic acid at the 2-position contribute to its chemical reactivity and biological activity.

Molecular Formula : C10H8F2N O3

Molecular Weight : 233.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity by binding to active sites, thereby inhibiting or enhancing enzymatic reactions. For instance, studies suggest that compounds with similar structures can act as inhibitors of HIV-1 integrase, showcasing the potential for this compound in antiviral applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are key findings summarized in a table format:

Case Studies

- HIV-1 Integrase Inhibition : In a study focused on indole derivatives as integrase inhibitors, it was found that structural modifications significantly enhanced inhibitory activity. The introduction of specific functional groups improved binding affinity and resulted in lower IC50 values compared to unmodified compounds .

- Anticancer Activity : A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their anticancer properties. Modifications at various positions on the indole ring led to increased potency against different cancer cell lines, indicating that further exploration could yield promising therapeutic candidates .

Q & A

Q. What are the established synthetic routes for 4-(difluoromethoxy)-1H-indole-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves functionalization of the indole scaffold. A common approach includes:

- Suzuki-Miyaura Coupling : Introduce substituents (e.g., difluoromethoxy groups) via palladium-catalyzed cross-coupling, as demonstrated for structurally analogous compounds .

- Carboxylation : Direct carboxylation at the 2-position using CO₂ or formic acid derivatives under basic conditions (e.g., NaOAc in refluxing acetic acid) .

- Post-functionalization : Install the difluoromethoxy group via nucleophilic substitution (e.g., using difluoromethyl triflate) after indole ring formation.

- Example : For related indole-2-carboxylic acids, refluxing with sodium acetate and acetic acid yields crystalline products, which are purified via recrystallization (DMF/acetic acid mixtures) .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental and NMR data with computational predictions (e.g., DFT calculations). For example, NMR peaks for indole protons typically appear between δ 7.0–12.0 ppm, while carboxylic protons resonate downfield (δ ~12–13 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H] vs. calculated m/z) with <5 ppm error .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and substituent positions.

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .

- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for carboxylation steps. Acetic acid is often optimal for cyclization .

- Temperature Control : Lower temperatures (<80°C) minimize decarboxylation, while higher temperatures (>100°C) accelerate coupling reactions.

- Purification : Use preparative HPLC (>95% purity) or gradient recrystallization to isolate intermediates .

Q. What strategies resolve discrepancies between experimental and computational NMR data for this compound?

- Methodological Answer :

- Solvent Correction : Adjust computational models to account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .

- Tautomer Analysis : Investigate keto-enol or prototropic tautomerism, which can alter chemical shifts.

- Impurity Identification : Use LC-MS to detect byproducts (e.g., dehalogenated or oxidized derivatives) that may skew NMR integration .

- Dynamic Effects : Consider restricted rotation of the difluoromethoxy group, which may split peaks (e.g., signals for -OCF₂H) .

Q. How does the difluoromethoxy group influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing -OCF₂ group directs reactions to the indole’s 5- and 7-positions.

- Amide Formation : Activate the carboxylic acid with EDCI/HOBt, then couple with amines (e.g., piperazine derivatives) to form bioactive analogs .

- Esterification : Use thionyl chloride or DCC/DMAP to generate methyl/ethyl esters for solubility studies .

- Stability Testing : Monitor hydrolytic degradation of the difluoromethoxy group under acidic/basic conditions via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.